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Compound of Interest

Compound Name: 3-Chloro-2-methyl-4-nitrophenol

CAS No.: 55289-28-6

Cat. No.: B3060602

Get Quote

Technical Guide: 3-Chloro-2-methyl-4-
nitrophenol
Molecular Architecture, Synthesis, and Spectroscopic Characterization

Executive Summary
3-Chloro-2-methyl-4-nitrophenol is a trisubstituted phenolic compound characterized by a

dense substitution pattern on the benzene ring.[1] Its specific arrangement—a hydroxyl group

at position 1, flanked by a methyl group at position 2, a chlorine atom at position 3, and a nitro

group at position 4—creates a unique steric and electronic environment. This compound serves

as a critical intermediate in the development of halogenated nitrophenol derivatives, often

evaluated for phytotoxicity, antimicrobial activity, and as metabolic standards for

organophosphate pesticide degradation.
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Property Data

CAS Number 55289-28-6

IUPAC Name 3-Chloro-2-methyl-4-nitrophenol

Molecular Formula C₇H₆ClNO₃

Molecular Weight 187.58 g/mol

SMILES OC1=C(C)C(Cl)=C(N(=O)=O)C=C1

Appearance Yellow crystalline solid

Molecular Architecture & Electronic Properties[3]
Structural Analysis
The molecule exhibits a contiguous substitution pattern (positions 1, 2, 3, 4), leading to

significant steric crowding, particularly between the methyl (C2), chloro (C3), and nitro (C4)

groups.

Steric Buttressing: The central chlorine atom at C3 is sterically compressed between the

methyl group and the nitro group. This "buttressing effect" often forces the nitro group to

rotate out of coplanarity with the benzene ring, slightly reducing its resonance withdrawal

capability compared to less hindered isomers.

Electronic Effects:

OH (C1): Strong electron donor (resonance) and activator, directing electrophiles to C6

(ortho) and C4 (para).

NO₂ (C4): Strong electron withdrawer (resonance/induction), increasing the acidity of the

phenolic proton.

Cl (C3): Weakly deactivating but ortho/para directing.

Me (C2): Weakly activating.

Structural Visualization
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The following diagram illustrates the connectivity and the electronic push-pull system within the

molecule.
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Figure 1: Structural connectivity and steric interactions in 3-Chloro-2-methyl-4-nitrophenol.

Synthesis & Purification
The synthesis of 3-Chloro-2-methyl-4-nitrophenol requires a regioselective approach to

ensure the correct placement of the nitro group relative to the existing chloro and methyl

substituents. The most reliable pathway involves the nitration of 3-chloro-2-methylphenol.

Synthetic Pathway
The precursor, 3-chloro-2-methylphenol, directs nitration primarily to the para position (C4)

relative to the hydroxyl group, which is the strongest directing group on the ring. The C6

position (ortho to OH) is also activated but is less favored electronically and sterically compared

to C4, provided C4 is open.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b3060602/docs?utm_src=pdf-body-img#3-chloro-2-methyl-4-nitrophenol-molecular-structure
https://www.benchchem.com/product/b3060602/docs?utm_src=pdf-body#3-chloro-2-methyl-4-nitrophenol-molecular-structure
https://www.benchchem.com/product/b3060602/docs?utm_src=pdf-body#3-chloro-2-methyl-4-nitrophenol-molecular-structure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3060602?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


3-Chloro-2-methylaniline
(Starting Material)

Diazotization & Hydrolysis
(Sandmeyer-type)

3-Chloro-2-methylphenol
(Key Intermediate)

Nitration
(HNO3 / H2SO4, 0-5°C)

3-Chloro-2-methyl-4-nitrophenol
(Target)

Click to download full resolution via product page

Figure 2: Synthetic workflow from aniline precursor to final nitrophenol.

Detailed Experimental Protocol
Step 1: Preparation of 3-Chloro-2-methylphenol (If not purchased commercially)

Diazotization: Dissolve 3-chloro-2-methylaniline in dilute H₂SO₄. Cool to 0°C. Add NaNO₂

solution dropwise to form the diazonium salt.

Hydrolysis: Add the cold diazonium solution slowly to a boiling solution of dilute H₂SO₄. The

phenol forms and is steam-distilled or extracted with dichloromethane.

Step 2: Nitration to 3-Chloro-2-methyl-4-nitrophenol
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Reagents: 3-Chloro-2-methylphenol (1.0 eq), Nitric Acid (1.05 eq, 70%), Glacial Acetic Acid

(Solvent).

Procedure:

Dissolve the phenol in glacial acetic acid.

Cool the solution to 0–5°C in an ice bath.

Add the nitric acid dropwise, maintaining temperature <10°C to prevent dinitration or

oxidation.

Stir for 2 hours at room temperature.

Workup: Pour the reaction mixture into crushed ice. The product will precipitate as a yellow

solid.

Purification: Filter the solid and wash with cold water. Recrystallize from ethanol/water (1:1)

to remove any 6-nitro isomer.

Spectroscopic Characterization
Accurate identification relies on distinguishing this isomer from its regioisomers (e.g., 6-nitro or

5-chloro variants).

Nuclear Magnetic Resonance (NMR)
The ¹H NMR spectrum is distinct due to the presence of two adjacent aromatic protons (H5 and

H6), which form an AB coupling system.
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Nucleus Shift (δ ppm) Multiplicity Assignment Notes

¹H 2.35 Singlet (3H) -CH₃ (C2)
Deshielded by

aromatic ring

¹H 7.05 Doublet (1H) Ar-H (C6)
Ortho to OH,

Meta to NO₂

¹H 7.85 Doublet (1H) Ar-H (C5)
Ortho to NO₂,

Meta to OH

¹H 10.50 Broad Singlet -OH
Exchangeable

with D₂O

Coupling J ≈ 8.5 Hz H5-H6
Typical ortho

coupling

Infrared Spectroscopy (IR)
3300–3400 cm⁻¹: O-H stretching (broad, H-bonded).

1520 cm⁻¹ & 1340 cm⁻¹: N-O asymmetric and symmetric stretching (characteristic of nitro

groups).

700–800 cm⁻¹: C-Cl stretching.

Mass Spectrometry (MS)
Molecular Ion:m/z 187 (M⁺).

Isotope Pattern: M+2 peak at m/z 189 with ~33% intensity of the parent peak, confirming the

presence of one chlorine atom.

Applications in Drug & Agrochemical Development
Agrochemical Intermediates
This compound is structurally homologous to the metabolites of Fenitrothion (3-methyl-4-

nitrophenol). The introduction of the chlorine atom at position 3 alters the lipophilicity (logP) and

metabolic stability.
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Resistance Studies: Used to synthesize chlorinated analogs of organophosphate pesticides

to study resistance mechanisms in pests that have developed hydrolase enzymes capable of

detoxifying the parent methyl-nitrophenol.

Environmental Fate: Serves as a reference standard for identifying degradation products of

chlorinated tolyl-based pesticides in soil and water.

Pharmaceutical Building Blocks
The 3-chloro-2-methyl-4-nitrophenol scaffold is used in the synthesis of:

Benzoxazoles: Reduction of the nitro group to an amine, followed by cyclization with the

adjacent hydroxyl group, yields substituted benzoxazoles, which are pharmacophores in

antimicrobial and anti-inflammatory drugs.

Coupling Partners: The phenolic hydroxyl allows for etherification, while the nitro group can

be reduced to an aniline for amide coupling, making it a versatile "orthogonally

functionalized" scaffold.

References
Sigma-Aldrich.Product Specification: 3-Chloro-2-methyl-4-nitrophenol (CAS 55289-28-6).

Available at:

BLD Pharm.3-Chloro-2-methyl-4-nitrophenol: Physicochemical Properties and Safety

Data. Available at:

National Center for Biotechnology Information (NCBI).PubChem Compound Summary for 3-

Chloro-2-methylphenol (Precursor). PubChem CID 12953019. Available at:

Lamberth, C., & Dinges, J. (2012). Bioactive Heterocyclic Compound Classes:
Agrochemicals. Wiley-VCH. (Reference for nitrophenol use in agrochemistry).

Olah, G. A., et al. (1978). Nitration of Aromatics.[2][3][4][5][6] VCH Publishers. (General

reference for regioselectivity in phenol nitration).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b3060602/docs?utm_src=pdf-body#3-chloro-2-methyl-4-nitrophenol-molecular-structure
https://www.benchchem.com/product/b3060602/docs?utm_src=pdf-body#3-chloro-2-methyl-4-nitrophenol-molecular-structure
https://www.benchchem.com/product/b3060602/docs?utm_src=pdf-body#3-chloro-2-methyl-4-nitrophenol-molecular-structure
https://www.researchgate.net/publication/234040741_4-3-Chloro-2-methyl-phen-ylimino-meth-ylphenol
https://taylorandfrancis.com/knowledge/Engineering_and_technology/Chemical_engineering/4-nitrophenol/
https://pdf.benchchem.com/363/3_Methyl_4_nitrophenol_chemical_structure_and_synthesis.pdf
https://www.arkat-usa.org/get-file/19343/
https://patents.google.com/patent/EP0857713A1/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3060602?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com
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